molecular formula C5H4F3N3O2 B1443431 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 856905-32-3

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1443431
M. Wt: 195.1 g/mol
InChI Key: ZONMHTNINSNEGZ-UHFFFAOYSA-N
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Description

The compound “1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a trifluoroethyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The trifluoroethyl group is a type of alkyl group that contains three fluorine atoms, which can greatly influence the compound’s reactivity and properties due to the high electronegativity of fluorine. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, which is often seen in various pharmaceuticals and agrochemicals due to its ability to readily form stable compounds. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it’s known for its acidic properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a trifluoroethyl group with a 1,2,3-triazole derivative, followed by the introduction of the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoroethyl group, the 1,2,3-triazole ring, and the carboxylic acid group. The electronegativity of the fluorine atoms in the trifluoroethyl group could result in a polar molecule, depending on the overall structure. The presence of the nitrogen atoms in the 1,2,3-triazole ring could also contribute to the compound’s reactivity.



Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the trifluoroethyl group, the 1,2,3-triazole ring, and the carboxylic acid group. The carboxylic acid group could undergo typical acid-base reactions, and the trifluoroethyl group could participate in various organic reactions. The 1,2,3-triazole ring could also engage in reactions with electrophiles or nucleophiles, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethyl group could increase the compound’s stability and influence its boiling and melting points. The carboxylic acid group could contribute to the compound’s acidity and solubility in water.


Scientific Research Applications

Synthesis and Characterization

The 1,2,3-triazole derivatives, including those substituted with trifluoroethyl groups, are synthesized through the 1,3-dipolar cycloaddition reaction. These compounds have been characterized by various spectroscopic methods and evaluated for antimicrobial activity. For instance, derivatives synthesized from 4-azido-8-(trifluoromethyl)quinoline showed notable antimicrobial properties (Holla et al., 2005). Additionally, a protocol based on ruthenium-catalyzed cycloaddition was developed for the synthesis of triazole-containing compounds, useful for creating peptidomimetics and HSP90 inhibitors (Ferrini et al., 2015).

Medicinal Chemistry and Drug Development

Triazole derivatives are key scaffolds in medicinal chemistry due to their broad range of biological activities. The synthesis and evaluation of various 1,2,3-triazole derivatives have led to compounds with potential as antimicrobial agents. This includes a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating moderate to good antimicrobial activities (Jadhav et al., 2017).

Material Science and Energetic Materials

Triazole derivatives have also found applications in the synthesis of high-energy-density materials. The reactivity of 1-amino-1-hydrazino-2,2-dinitroethylene with carboxylic acid to construct energetic triazoles suggests their potential use as insensitive high-energy-density materials (Chinnam et al., 2020).

Organic Synthesis and Chemistry

The oriented synthesis and characterization of triazole derivatives have led to the development of new methods for preparing these compounds, highlighting their significance in organic synthesis. For example, the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction demonstrates the versatility and regioselectivity of this approach (Shen et al., 2015).

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics and behaviors.


properties

IUPAC Name

1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-1-3(4(12)13)9-10-11/h1H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONMHTNINSNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

856905-32-3
Record name 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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